

in vitro versus in vivo efficacy of 2-Piperidinoaniline-based compounds

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Compound of Interest

Compound Name: 2-Piperidinoaniline

Cat. No.: B057174

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Anilino-Triazolopyrimidine Compounds as Anticancer Agents

This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising 2-anilino-based compound, a p-toluidino derivative of a 7-(3',4',5'-trimethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine, referred to as compound 3d. This compound has been identified as a potent tubulin polymerization inhibitor with significant anticancer activities.[1] The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of compound 3d and its comparators.

Table 1: In Vitro Antiproliferative Activity of 2-Anilino-Triazolopyrimidine Derivatives[1]

Compound	Cell Line	Cell Type	IC ₅₀ (nM) ± SE
3d	HeLa	Cervix Carcinoma	38 ± 3
A549	Non-small Cell Lung Carcinoma	43 ± 4	
HT-29	Colon Adenocarcinoma	30 ± 2	
MDA-MB-231	Breast Cancer	430 ± 30	
CA-4 (Combretastatin A-4)	HeLa	Cervix Carcinoma	4 ± 0.3
A549	Non-small Cell Lung Carcinoma	160 ± 10	
HT-29	Colon Adenocarcinoma	3100 ± 200	
MDA-MB-231	Breast Cancer	3 ± 0.2	

Table 2: In Vitro Tubulin Polymerization Inhibition^[1]

Compound	Tubulin Polymerization Inhibition IC ₅₀ (μM)	Inhibition of [³ H]Colchicine Binding (%)
3d	0.45	72
CA-4 (Combretastatin A-4)	0.85	85

Table 3: In Vivo Anticancer Efficacy in a Zebrafish Xenograft Model^[1]

Treatment	Tumor Mass Reduction (%)
Compound 3d	Significant reduction (qualitative)
Control (DMSO)	No significant reduction

Experimental Protocols

In Vitro Antiproliferative Assay[1]

- **Cell Culture:** Human cancer cell lines (HeLa, A549, HT-29, and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO₂.
- **Compound Treatment:** Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of the test compounds or vehicle control for a specified period.
- **Viability Assessment:** Cell viability was determined using a resazurin-based assay. The fluorescence was measured to quantify the number of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from at least three independent experiments.

Tubulin Polymerization Inhibition Assay[1]

- **Tubulin Preparation:** Purified bovine brain tubulin was used for the assay.
- **Polymerization Induction:** Tubulin was incubated with the test compounds or control at 37°C in a polymerization buffer to induce microtubule assembly.
- **Measurement:** The polymerization of tubulin was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
- **Data Analysis:** The IC₅₀ values for the inhibition of tubulin polymerization were determined from the concentration-response curves.

Inhibition of Colchicine Binding to Tubulin[1]

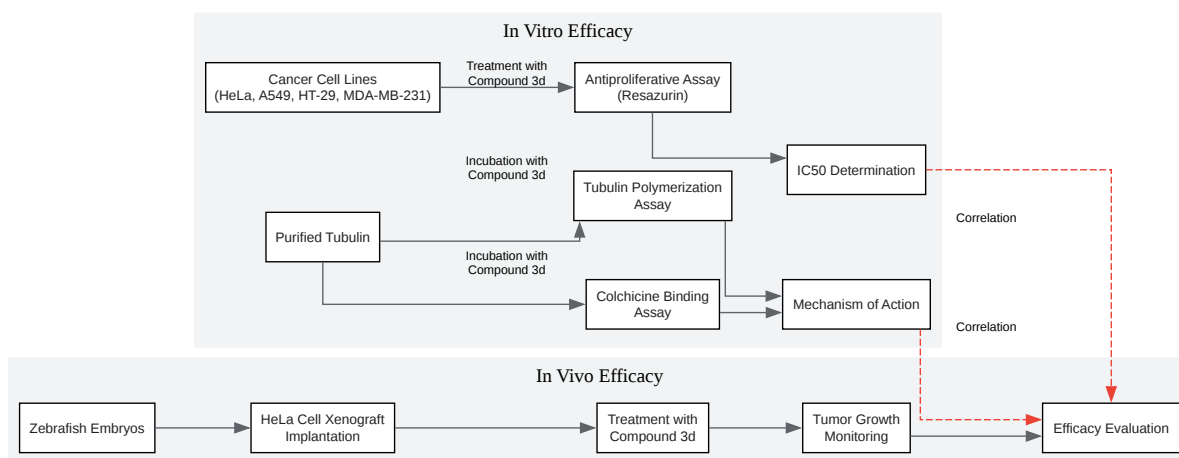
- **Binding Reaction:** Tubulin was incubated with [³H]colchicine in the presence or absence of the test compounds.
- **Separation:** The protein-bound radioactivity was separated from the unbound radioactivity using a gel filtration column.

- **Quantification:** The amount of bound [^3H]colchicine was quantified by liquid scintillation counting.
- **Data Analysis:** The percentage inhibition of colchicine binding by the test compounds was calculated relative to the control.

In Vivo Zebrafish Xenograft Model[1]

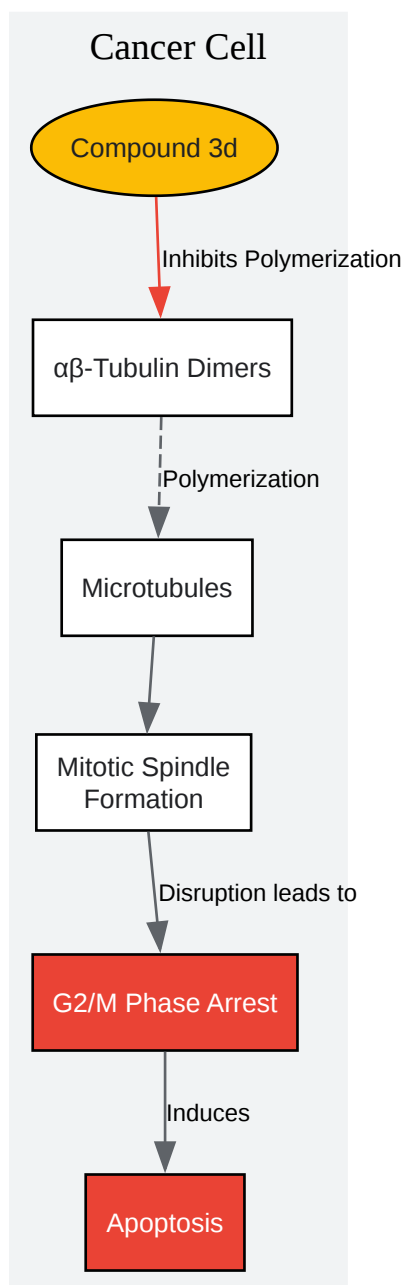
- **Cell Implantation:** HeLa cells, previously stained with a fluorescent dye, were microinjected into the yolk sac of 48-hour-old zebrafish embryos.
- **Compound Administration:** After cell implantation, the zebrafish embryos were incubated in water containing the test compound or DMSO as a control.
- **Tumor Growth Monitoring:** The growth of the fluorescently labeled tumor xenografts was monitored and imaged using fluorescence microscopy over a period of 48 hours.
- **Efficacy Evaluation:** The anticancer efficacy of the compound was assessed by observing the reduction in the size and proliferation of the tumor mass compared to the control group.

Visualizations



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Caption: Experimental workflow for evaluating the in vitro and in vivo efficacy of 2-anilino-based compounds.



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Caption: Proposed mechanism of action for compound 3d leading to apoptosis in cancer cells.

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